molecular formula C15H13ClFNOS B5803247 3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide

3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide

Cat. No. B5803247
M. Wt: 309.8 g/mol
InChI Key: PEADXHBYSBWAIK-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CF3 is a synthetic compound that belongs to the class of compounds known as amides. It is synthesized using a specific method, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of CF3 is not fully understood. However, studies have shown that CF3 inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in gene expression, and their inhibition has been linked to the induction of apoptosis and the inhibition of cancer cell growth. PDEs are enzymes that play a role in the regulation of cyclic nucleotide levels, and their inhibition has been linked to the anti-inflammatory properties of CF3.
Biochemical and Physiological Effects
CF3 has been shown to exhibit various biochemical and physiological effects. Studies have shown that CF3 inhibits the growth of cancer cells and induces apoptosis through the inhibition of HDACs. Additionally, CF3 has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines through the inhibition of PDEs. CF3 has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development.

Advantages and Limitations for Lab Experiments

CF3 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a specific method. Additionally, its purity can be confirmed using spectroscopic techniques such as NMR and MS. However, CF3 also has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. Additionally, CF3 has limited stability, and its reactivity can be affected by factors such as temperature and pH.

Future Directions

For CF3 include the development of CF3-based therapies and further research to understand its mechanism of action.

Synthesis Methods

CF3 is synthesized using a specific method that involves reacting 3-fluorobenzoyl chloride with 4-chlorobenzenethiol in the presence of a base. The reaction produces CF3, which is then purified using column chromatography. The purity of CF3 is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

CF3 has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. CF3 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, CF3 has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(3-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-11-4-6-14(7-5-11)20-9-8-15(19)18-13-3-1-2-12(17)10-13/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEADXHBYSBWAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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